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Compound Name: 2-Aminooxazole-5-carboxylic acid

Cat. No.: B582008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Aminooxazole-5-carboxylic acid is a heterocyclic compound of significant interest in

medicinal chemistry and drug development. As an isostere of the well-studied 2-aminothiazole-

5-carboxylic acid, it presents an alternative scaffold for the design of novel therapeutic agents.

The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole

ring can modulate the physicochemical properties of the molecule, potentially leading to

improved solubility, metabolic stability, and pharmacokinetic profiles. This technical guide

provides a detailed overview of the chemical structure, IUPAC name, synthesis strategies for its

derivatives, and available biological activity data, with a focus on applications relevant to

researchers in the pharmaceutical sciences.

Chemical Structure and IUPAC Name
The foundational molecule, 2-Aminooxazole-5-carboxylic acid, possesses a five-membered

oxazole ring substituted with an amino group at the 2-position and a carboxylic acid group at

the 5-position.

Chemical Structure:

IUPAC Name: 2-amino-1,3-oxazole-5-carboxylic acid[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b582008?utm_src=pdf-interest
https://www.benchchem.com/product/b582008?utm_src=pdf-body
https://www.benchchem.com/product/b582008?utm_src=pdf-body
https://www.mdpi.com/2079-6382/12/8/1265
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 881637-11-2[2][3]

Molecular Formula: C₄H₄N₂O₃[2][3]

Molecular Weight: 128.09 g/mol [2]

Physicochemical and Biological Data of 2-
Aminooxazole Derivatives
While comprehensive data for the parent compound, 2-Aminooxazole-5-carboxylic acid, is

limited in publicly available literature, extensive research has been conducted on its

derivatives. The following tables summarize key quantitative data for various N-substituted and

4-substituted 2-aminooxazole derivatives, highlighting their potential as antimicrobial and

antitubercular agents.

Table 1: Biological and Physicochemical Evaluation of 2-Aminothiazole and 2-Aminooxazole

Derivatives[4]
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Compo
und

MIC
(μM)

Kinetic
Solubilit
y (μM)
in Water

Kinetic
Solubilit
y (μM)
in PBS
pH 7.4

HLM
t1/2
(min)

HLM
Cl'int
(mL
min-1
kg-1)

Mean
GSH
Conjuga
te Area

GSH
Conjuga
te Area
Ratio
(%)

1 27.5a 24 ± 2.7 7.5 ± 1.1
22.4 ±

1.6
27.9 303

10.4 ±

1.7

2 13a 20 ± 2.4 1.2 ± 0.2
14.5 ±

0.5
42.9 616

13.9 ±

0.2

3 1.5b 54.9 ± 15 27.7 ± 8 3.3 ± 0.3 188.8 34 3.7 ± 0.5

4 0.16b 2.9 ± 0.5 2.4 ± 0.5
16.1 ±

0.2
38.8 111 7.1 ± 0.9

30 12.3a 5.2 ± 0.6 5.9 ± 0.5
22.6 ±

1.2
27.6 2117 14.2 ± 5

31 >100a 0.7 ± 0.2 1.1 ± 0.3
20.9 ±

1.4
29.9 467

14.2 ±

1.5

34 2.3a 9.1 ± 2 6.8 ± 1.1 2.7 ± 0.8 226.1 120
15.8 ±

1.3

36 6.9c 24 ± 4 9.3 ± 1.2 15 ± 0.1 41.5 82 2.1 ± 0.9

a MIC values determined by MABA are means of replicate experiments (SD < 15%).

b MIC determined by microdilution.

c Minimum Inhibitory Concentration, determined by REMA method.

Compounds 1-4 are 2-aminothiazole derivatives, while compounds 30, 31, 34, and 36 are

their 2-aminooxazole isosteres.

Experimental Protocols: Synthesis of 2-
Aminooxazole Derivatives
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A specific, detailed experimental protocol for the synthesis of the parent 2-Aminooxazole-5-
carboxylic acid is not readily available in the reviewed literature. However, a general and

versatile two-step method for the synthesis of N-substituted 4-aryl-2-aminooxazoles has been

described and is outlined below. This methodology can serve as a foundational protocol for

researchers aiming to synthesize various derivatives of the 2-aminooxazole scaffold.[4]

General Two-Step Synthesis of N,4-disubstituted 2-Aminooxazoles:

Condensation of α-bromoacetophenone with urea:

An appropriate α-bromoacetophenone is condensed with urea. This reaction can be

efficiently carried out using microwave irradiation (e.g., 120 °C, 300 W) in a solvent such

as DMF for a short duration (e.g., 3 minutes). This step yields the intermediate N-

unsubstituted 2-aminooxazole.

Buchwald–Hartwig cross-coupling:

The resulting 2-aminooxazole from the first step is then coupled with an aryl halide (e.g.,

4-bromotoluene) via a Buchwald–Hartwig cross-coupling reaction.

Typical reaction conditions involve a palladium catalyst (e.g., X-Phos Pd G2), a base (e.g.,

tBuONa), and a suitable solvent system (e.g., t-BuOH and toluene). The reaction can also

be facilitated by microwave irradiation (e.g., 130 °C, 300 W) for a short period (e.g., 15

minutes).

This synthetic approach allows for the generation of a library of N,4-disubstituted 2-

aminooxazoles by varying the starting α-bromoacetophenone and aryl halide.

Logical Workflow and Visualization
As no specific signaling pathways involving 2-Aminooxazole-5-carboxylic acid have been

identified in the reviewed literature, a logical workflow for the synthesis of its derivatives is

presented below. This diagram illustrates the key steps and transformations in the generation

of N,4-disubstituted 2-aminooxazoles, providing a clear visual representation of the

experimental process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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